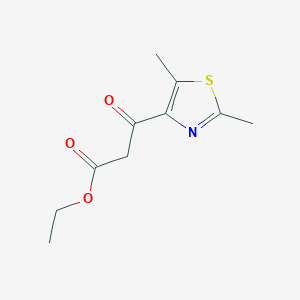
6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide is an organic compound with the molecular formula C7H8Br2FN It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide typically involves the bromination of 3-fluoro-2-methylpyridine. One common method is the reaction of 3-fluoro-2-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative. The product is then treated with hydrobromic acid to yield the hydrobromide salt .
Industrial Production Methods
For large-scale industrial production, the process may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of alternative brominating agents and solvents that are more environmentally friendly can be explored to make the process more sustainable .
化学反応の分析
Types of Reactions
6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
科学的研究の応用
6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly as a building block for drug candidates targeting specific biological pathways.
Materials Science: Used in the preparation of functional materials, including polymers and liquid crystals.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
類似化合物との比較
Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: Similar structure but lacks the fluoro and methyl substituents.
6-(Bromomethyl)-2,4-pteridinediamine hydrobromide: Contains a pteridine ring instead of a pyridine ring.
6-Bromomethyl-3,4-dihydropyridin-2(1H)-one: Contains a dihydropyridinone ring instead of a pyridine ring.
Uniqueness
6-(Bromomethyl)-3-fluoro-2-methylpyridine hydrobromide is unique due to the presence of both fluoro and methyl substituents on the pyridine ring. These substituents can significantly influence the compound’s reactivity, binding affinity, and specificity in various applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
特性
分子式 |
C7H8Br2FN |
|---|---|
分子量 |
284.95 g/mol |
IUPAC名 |
6-(bromomethyl)-3-fluoro-2-methylpyridine;hydrobromide |
InChI |
InChI=1S/C7H7BrFN.BrH/c1-5-7(9)3-2-6(4-8)10-5;/h2-3H,4H2,1H3;1H |
InChIキー |
XKNRPECOQWOFSO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)CBr)F.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


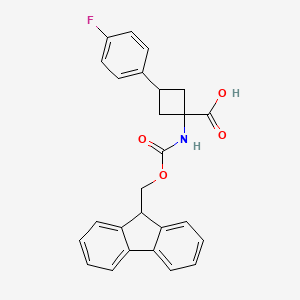
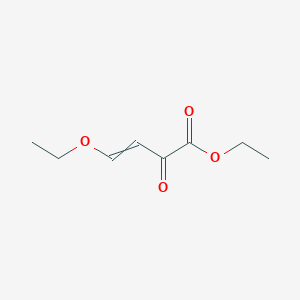
![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13648760.png)

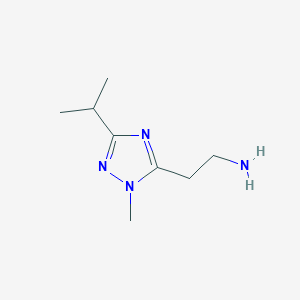

![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13648795.png)
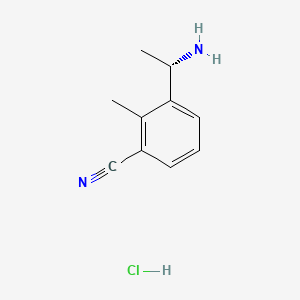
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13648812.png)
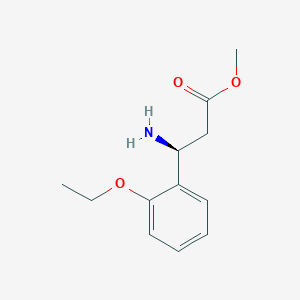
![methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride](/img/structure/B13648820.png)


